molecular formula C8H16O2S2 B1670606 Dihydrolipoic acid CAS No. 462-20-4

Dihydrolipoic acid

Cat. No.: B1670606
CAS No.: 462-20-4
M. Wt: 208.3 g/mol
InChI Key: IZFHEQBZOYJLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrolipoic acid (DHLA) is the reduced form of alpha-lipoic acid (ALA), a dithiol compound with a five-membered dithiolane ring and a carboxylic acid group . ALA occurs naturally as a mitochondrial cofactor in energy metabolism, where it is enzymatically reduced to DHLA via NADH-dependent pathways . DHLA exhibits superior antioxidant properties compared to ALA, functioning in both hydrophilic and lipophilic environments . Its dual thiol (-SH) groups enable diverse redox activities, including scavenging reactive oxygen species (ROS), regenerating endogenous antioxidants (e.g., glutathione, vitamin C), repairing oxidatively damaged proteins, and chelating transition metals . DHLA also modulates cellular signaling pathways, such as the Nrf2/HO-1 axis, to suppress neuroinflammation and NLRP3 inflammasome activation . Notably, DHLA’s redox versatility allows it to act as both an antioxidant and a pro-oxidant depending on context .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrolipoic acid can be synthesized from lipoic acid through reduction processes. One common method involves the use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction typically takes place in an ethanol solution under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves the distillation of this compound or the extraction of this compound from a protic solution using organic solvents at specific pH levels. These processes ensure the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Dihydrolipoic acid undergoes various types of reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Electrophiles such as alkyl halides can react with the thiol groups under mild conditions.

Major Products

    Oxidation: Lipoic acid is the major product.

    Reduction: Regenerated antioxidants like vitamins C and E.

    Substitution: Various substituted thiol derivatives depending on the electrophile used.

Scientific Research Applications

Antioxidant Properties

Mechanism of Action:
Dihydrolipoic acid acts as a strong reductant, effectively regenerating oxidized antioxidants and reducing oxidative stress in biological systems. It has been shown to decrease levels of reactive oxygen species (ROS) and inhibit inflammatory pathways, making it a valuable compound in the treatment of diseases associated with oxidative stress.

Case Study: Neuroinflammation and Depression
A study demonstrated that DHLA could mitigate sickness behavior induced by lipopolysaccharides (LPS) in rats. The treatment with DHLA increased the expression of key proteins involved in antioxidant defense (Nrf2 and HO-1) while decreasing pro-inflammatory markers such as NLRP3 and IL-1β. This suggests DHLA's potential as a therapeutic strategy for conditions like depression that are linked to neuroinflammation .

Cancer Chemoprevention

Inhibition of Tumor Promotion:
Research indicates that DHLA may serve as a chemopreventive agent against inflammation-associated tumorigenesis. In a study involving skin tumor models, DHLA significantly reduced tumor incidence and multiplicity induced by chemical carcinogens. It achieved this by inhibiting nitric oxide production and cyclooxygenase-2 activity, both critical mediators in cancer promotion .

Table 1: Summary of DHLA's Effects on Cancer Models

StudyModelFindings
Skin Tumor (DMBA/TCHQ)Decreased tumor incidence and multiplicity; inhibited iNOS and COX-2 activity
RAW 264.7 CellsInhibited LPS-induced NO and PGE2 formation; suppressed iNOS expression

Metabolic Disorders

Diabetes Management:
this compound has been studied for its role in managing diabetes-related complications. Its antioxidant properties help reduce oxidative damage associated with diabetic neuropathy. In clinical trials, DHLA supplementation has shown promise in improving nerve conduction velocity and reducing symptoms of diabetic polyneuropathy .

Cardiovascular Health

Protection Against Oxidative Stress:
DHLA's ability to reduce oxidative stress extends to cardiovascular applications as well. It has been shown to protect against oxidative damage induced by aluminum exposure, suggesting potential benefits in preventing cardiovascular diseases linked to oxidative stress .

Summary of Applications

This compound is emerging as a versatile compound with significant potential across various domains:

  • Antioxidant Therapy: Reduces oxidative stress and inflammation.
  • Cancer Prevention: Inhibits tumor promotion through anti-inflammatory mechanisms.
  • Neuroprotection: Offers therapeutic potential in neurodegenerative diseases and depression.
  • Diabetes Management: Alleviates symptoms of diabetic neuropathy.
  • Cardiovascular Protection: Shields against oxidative damage.

Mechanism of Action

Comparison with Similar Compounds

Antioxidant Mechanisms and Efficacy

Table 1: Antioxidant Capacity of DHLA vs. ALA and Other Antioxidants

Compound Radical Scavenging (Peroxynitrite, DPPH, ABTS) Lipid Peroxidation Inhibition (β-carotene test) Hydroxyl Radical Scavenging Metal Chelation Endogenous Antioxidant Regeneration
DHLA +++ +++ (2.2× more effective than ALA) +++ Yes Yes (vitamin C, glutathione)
ALA + + - Yes No
NAC ++ ++ ++ Yes Partial
Melatonin + + + No No
  • DHLA vs. ALA : DHLA outperforms ALA in scavenging peroxynitrite, DPPH, and ABTS radicals, inhibiting lipid peroxidation, and regenerating antioxidants like glutathione . ALA primarily acts as a metal chelator and indirect antioxidant via DHLA conversion .
  • DHLA vs. N-acetylcysteine (NAC) : NAC shows stronger inhibition of DNA-adduct formation (89–92% at 1:3 ratio vs. DHLA’s 58–61%) but requires higher concentrations for radical scavenging . DHLA’s dual thiol structure enables broader redox interactions.
  • DHLA vs. Melatonin: Melatonin primarily reduces semiquinones and shows moderate ROS inhibition (67% at 1:3 ratio), while DHLA directly scavenges hydroxyl radicals and repairs oxidative damage .

Pro-Oxidant Potential

Unlike NAC and melatonin, DHLA can generate ROS under specific conditions. In CDC25B phosphatase inhibition assays, DHLA participates in redox cycling with quinones, producing ROS that irreversibly inactivate enzymes . This pro-oxidant activity is concentration-dependent and oxygen-sensitive, highlighting its context-dependent duality .

Enzymatic Interactions and Stereospecificity

DHLA’s stereospecificity distinguishes it from synthetic thiols like dithiothreitol (DTT). The plant enzyme dihydrolipoic dehydrogenase preferentially oxidizes the (-)-isomer of DHLA, whereas DTT lacks such stereochemical constraints . DHLA also replaces DTT in redox assays, but its ROS-generating propensity may alter experimental outcomes .

Therapeutic Implications

Neuroprotection: DHLA mitigates LPS-induced neuroinflammation in rats by upregulating Nrf2/HO-1 signaling and suppressing NLRP3 inflammasome activation . ALA lacks direct anti-inflammatory effects unless reduced to DHLA. DNA Protection: DHLA inhibits dopamine quinone (DA-Q)-DNA adduct formation, though less effectively than NAC. At a 1:3 ratio, DHLA achieves 58–61% inhibition, compared to NAC’s 89–92% . Gene Regulation: DHLA suppresses TPA-induced c-fos mRNA expression in Jurkat T cells, whereas ALA enhances it, suggesting divergent roles in redox-sensitive signaling .

Biological Activity

Dihydrolipoic acid (DHLA), the reduced form of alpha-lipoic acid (LA), is recognized for its significant biological activities, particularly its antioxidant and anti-inflammatory properties. This article delves into the biological activity of DHLA, supported by various studies and findings.

Antioxidant Properties

DHLA is a potent antioxidant that plays a crucial role in reducing oxidative stress. It can regenerate other antioxidants such as vitamins C and E and increase intracellular glutathione levels, which are vital for cellular defense against oxidative damage . The compound acts by scavenging free radicals and chelating metal ions, thus preventing oxidative damage to lipids, proteins, and DNA .

Table 1: Antioxidant Mechanisms of DHLA

MechanismDescription
Free Radical ScavengingDirectly neutralizes reactive oxygen species (ROS)
Metal Ion ChelationBinds to metal ions, reducing their availability to catalyze oxidative reactions
Regeneration of AntioxidantsRestores oxidized forms of vitamins C and E
Glutathione SynthesisEnhances the production of glutathione, a key cellular antioxidant

Anti-inflammatory Effects

Research indicates that DHLA exhibits significant anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced sickness behavior in rats, DHLA treatment resulted in decreased levels of inflammatory markers such as NLRP3, caspase-1, and IL-1β. This suggests that DHLA may modulate inflammatory pathways through the ERK/Nrf2/HO-1 signaling pathway .

Case Study: LPS-Induced Sickness Behavior

  • Objective : To evaluate the preventive effects of DHLA on LPS-induced sickness behavior.
  • Method : Rats were treated with DHLA prior to LPS administration.
  • Results :
    • Increased expression of ERK, Nrf2, and HO-1.
    • Decreased ROS generation.
    • Reduced expression of pro-inflammatory cytokines.

This study highlights DHLA's potential as a therapeutic agent for conditions characterized by neuroinflammation and depression .

Chemopreventive Potential

DHLA has been investigated for its chemopreventive properties in cancer. A study demonstrated that it inhibited skin tumor promotion in mice by reducing nitric oxide (NO) and prostaglandin E2 (PGE2) production, both of which are associated with inflammation and tumorigenesis. The compound effectively suppressed inducible nitric oxide synthase (iNOS) expression while not significantly affecting cyclooxygenase-2 (COX-2) levels .

Table 2: Effects of DHLA on Tumor Promotion

ParameterControl GroupDHLA Treatment
Tumor IncidenceHighLow
Tumor MultiplicityHighLow
iNOS ExpressionHighSignificantly Reduced
COX-2 ActivityUnchangedInhibited

Pro-oxidant Activity

Interestingly, while DHLA is primarily known for its antioxidant properties, it can also exhibit pro-oxidant effects under certain conditions. In vitro studies have shown that DHLA can enhance the toxicity of certain compounds like 4-aminophenol by increasing methaemoglobin formation without depleting thiol levels . This duality in function highlights the importance of context in evaluating the biological activity of DHLA.

Q & A

Basic Research Questions

Q. How does DHLA’s redox state influence its antioxidant vs. pro-oxidant activity?

DHLA exhibits concentration- and context-dependent duality:

  • Antioxidant role : At low concentrations (0.01–0.5 mM), DHLA scavenges hydroxyl radicals, peroxynitrite, and singlet oxygen via hydrogen atom transfer or electron donation mechanisms . It regenerates antioxidants like glutathione and vitamin C .
  • Pro-oxidant role : Above 50–100 µM, DHLA generates ROS (e.g., via thiyl radical formation) and increases cytoplasmic Ca²⁺, triggering mitochondrial dysfunction and caspase activation .
    Methodological tip : Use fluorogenic probes (e.g., DCFH-DA for ROS) and parallel experiments with antioxidants (e.g., NAC) to distinguish DHLA’s dual effects .

Q. What are key considerations for maintaining DHLA stability in vitro?

  • Oxygen sensitivity : DHLA oxidizes rapidly in aerobic conditions. Use degassed buffers (e.g., argon-purged PBS) and anaerobic chambers for prolonged studies .
  • Temperature : Store solutions at –80°C in aliquots to prevent thiol group oxidation. Avoid repeated freeze-thaw cycles .
  • Metal ions : Chelate transition metals (e.g., Fe²⁺) with EDTA to suppress Fenton-like reactions that accelerate DHLA oxidation .

Q. How to differentiate DHLA’s direct antioxidant effects from indirect redox-regenerative mechanisms?

  • Direct effects : Use DHLA in isolation with ROS-generating systems (e.g., H₂O₂/Fe²⁺) and measure radical scavenging via ESR spectroscopy .
  • Indirect effects : Employ glutathione-depleted cellular models (e.g., BSO-treated cells) to assess DHLA’s ability to regenerate endogenous antioxidants .

Advanced Research Questions

Q. How to resolve contradictions in DHLA’s concentration-dependent effects on ROS?

Contradictions arise from:

  • Threshold variability : Cell type-specific redox buffering capacities alter DHLA’s pro-oxidant threshold. For example, cancer cells with high basal ROS may exhibit pro-oxidant effects at lower DHLA doses .
  • ROS specificity : DHLA selectively scavenges certain ROS (e.g., hydroxyl radicals) while generating others (e.g., superoxide). Use multiplex assays (e.g., TBR4100 analyzer for real-time H₂O₂, NO, and ONOO⁻ detection) .
    Protocol : Perform dose-response studies (0.1–200 µM) with simultaneous measurement of ROS species and mitochondrial membrane potential (JC-1 probe) .

Q. What experimental designs are suitable for studying DHLA’s role in enzyme inhibition (e.g., CDC25B)?

  • DTT-free assays : Replace DTT with DHLA (20 µM) in buffer to mimic cellular redox cycling while avoiding confounding thiol interactions .
  • Enzyme activity : Use fluorogenic substrates (e.g., OMFP for phosphatases) and monitor inactivation kinetics under varying oxygen levels .
  • ROS correlation : Quantify ROS generation (e.g., Amplex Red for H₂O₂) to link enzyme inhibition to oxidative stress .

Q. How to evaluate DHLA’s enantiomer-specific bioactivity in cellular models?

  • Chiral separation : Use HPLC with chiral columns (e.g., Chirobiotic T) to isolate R- and S-DHLA enantiomers .
  • Bioactivity assays : Compare enantiomers in redox-sensitive pathways (e.g., Nrf2 activation via luciferase reporters) and bioavailability studies (Caco-2 cell monolayers) .

Q. What advanced techniques characterize DHLA’s interactions with thiol-containing enzymes (e.g., SHP-2)?

  • Surface plasmon resonance (SPR) : Immobilize DHLA on gold chips to measure real-time binding kinetics with recombinant SHP-2 .
  • Electrochemical analysis : Use DHLA-modified electrodes (Au/DHLA/CA/Au-NPs) to study electron transfer dynamics in enzyme redox regulation .

Q. Key Methodological Resources

  • ROS detection : TBR4100 analyzer for multi-species quantification .
  • Enantiomer studies : Chiral HPLC protocols from TCI Chemicals .
  • Enzyme kinetics : Fluorogenic phosphatase substrates (e.g., OMFP) .

Properties

IUPAC Name

6,8-bis(sulfanyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFHEQBZOYJLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(CCS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861946
Record name 6,8-Dihydrothioctic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydrolipoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

462-20-4
Record name Dihydrolipoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrolipoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,8-Dihydrothioctic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-disulfanyloctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROTHIOCTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NV2KHU5JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dihydrolipoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

6,8-Bismercaptooctancoic acid: α-Lipoic acid (5.15 g, 25.0 mmol) was suspended in 125 mL of water and sodium bicarbonate (2.10 g, 25.0 mmol) added. The mixture was sonicated to generate the sodium salt. The resulting pale yellow solution was cooled in an ice bath and solid sodium borohydride (1.90 g, 50.0 mmol) added with stirring in small portions over 20 min. The solution was stirred at ice bath temperature another 30 min, and then at room temperature for 30 min. The cloudy solution was cooled in an ice bath, and the pH brought to about 1 by the slow addition of 2M hydrochloric acid. A vigorous evolution of hydrogen occurred as the excess sodium borohydride decomposed and an oily liquid separated. As much as possible the following operations were performed under nitrogen. The mixture was extracted with 3×50 mL of chloroform. The combined chloroform extracts were dried over magnesium sulfate, filtered and the solvent evaporated under reduced pressure at room temperature. The oil remaining was further dried under vacuum to remove the last traces of solvent. The 6,8-bismercaptooctanoic acid was isolated as a colorless oil weighing 5.2 g (100% yield). The product was stored at −20° under nitrogen.
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
125 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

To chemically reduce the disulfide bond of LA-IO to dithiol groups, 0.2 g of solid black lipoic acid was coated iron oxide nanoparticles in 50 mL of water/ethanol mixture (1:1), then the dispersion was ultra-sonicated for 10 min, followed by vigorous stirring for another 20 min in ice bath. 0.2 g of ice cold solution of freshly prepared sodium borohydride was slowly added to it under vigorous stirring conditions. After complete addition of the solution, the stirring was continued for another 2 h. The black materials were then separated by sedimentation using a strong neodymium magnet and washed with DI water to neutrality. The material was then taken in choloroform and dried under vacuum to get the solid black dihydrolipoic acid coated iron oxide nanoparticles (DHLA-IO). They were used for the next step of reaction as synthesized.
[Compound]
Name
solid
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
water ethanol
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dihydrolipoic acid
Dihydrolipoic acid
Dihydrolipoic acid
Dihydrolipoic acid
Dihydrolipoic acid
Dihydrolipoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.